アンプロリウム

概要

説明

Amprolium is an organic compound primarily used as a coccidiostat in poultry. It is a thiamine analogue that inhibits the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis in these parasites . This compound is widely used in veterinary medicine to control coccidiosis, a parasitic disease affecting the intestinal tract of poultry .

科学的研究の応用

Amprolium has a wide range of applications in scientific research:

作用機序

Target of Action

Amprolium, also known as Amprolium chloride, primarily targets the Eimeria species , a type of coccidian protozoa . These parasites are responsible for coccidiosis, a significant disease in poultry .

Mode of Action

Amprolium is a thiamine antagonist . Due to its close structural similarity to thiamine (vitamin B1), it competes for the absorption of thiamine by the Eimeria parasites . This competition effectively blocks the thiamine transporter of the Eimeria species , preventing the parasites from utilizing thiamine .

Biochemical Pathways

By blocking thiamine uptake, amprolium prevents carbohydrate synthesis . Thiamine is essential for the release of energy from carbohydrates and is involved in the normal functioning of the nervous system and the heart . Therefore, the blockage of thiamine absorption leads to the starvation of the parasite due to thiamine deficiency .

Pharmacokinetics

Amprolium is rapidly eliminated from the body via the kidneys within a few hours . This rapid elimination suggests that the compound has a short half-life, which impacts its bioavailability.

Result of Action

The action of amprolium results in the effective control of coccidiosis. By causing thiamine deficiency in the parasites, it starves them and inhibits their development . This action is especially efficacious during schizogony, one of the three phases of the life cycle of Eimeria, when the demand for thiamine is at its highest .

Action Environment

The efficacy of amprolium can be influenced by environmental factors. For instance, it has been used extensively in both water (as treatment) and feed (preventative) in the US poultry industry . The compound’s efficacy was confirmed even after years of use, indicating that it can overcome the negative effects caused by the coccidiosis infection . It is also suitable for use in antibiotic-free (ABF) production systems .

生化学分析

Biochemical Properties

Amprolium plays a crucial role in biochemical reactions by acting as a thiamine antagonist. It competes with thiamine for uptake by the thiamine transporter, thereby inhibiting the normal function of thiamine-dependent enzymes. These enzymes include transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, which are essential for carbohydrate metabolism . By blocking these enzymes, Amprolium disrupts the energy production pathways in protozoa, leading to their death .

Cellular Effects

Amprolium has significant effects on various types of cells and cellular processes. In protozoa, it induces thiamine deficiency, leading to impaired energy production and cell death . In animal models, Amprolium exposure has been shown to cause weight loss, reduced locomotion, and changes in brain and liver cells . It also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting thiamine-dependent processes .

Molecular Mechanism

The molecular mechanism of Amprolium involves its action as a thiamine analogue. Amprolium competes with thiamine for binding to the thiamine transporter, thereby inhibiting thiamine uptake . This inhibition prevents the normal function of thiamine-dependent enzymes, leading to a disruption in carbohydrate metabolism and energy production . Additionally, Amprolium has been shown to induce oxidative stress and inflammation, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amprolium change over time. Initially, Amprolium induces thiamine deficiency, leading to acute cellular dysfunction . Over time, prolonged exposure to Amprolium can result in chronic effects such as weight loss, behavioral changes, and organ damage . The stability and degradation of Amprolium in laboratory settings are also important factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Amprolium vary with different dosages in animal models. At low doses, Amprolium effectively prevents coccidiosis without causing significant adverse effects . At high doses, Amprolium can lead to toxic effects such as thiamine deficiency, neurological signs, and even death . The threshold effects and toxic doses of Amprolium are important considerations in its use as a therapeutic agent .

Metabolic Pathways

Amprolium is involved in metabolic pathways related to thiamine metabolism. It inhibits thiamine uptake and disrupts the function of thiamine-dependent enzymes, leading to a decrease in metabolic flux and alterations in metabolite levels . The interaction of Amprolium with these enzymes and cofactors is crucial for its antiprotozoal activity .

Transport and Distribution

Amprolium is transported and distributed within cells and tissues through thiamine transporters . It competes with thiamine for uptake by these transporters, leading to its accumulation in cells and tissues . The distribution of Amprolium within the body is influenced by its affinity for thiamine transporters and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of Amprolium is primarily within the cytoplasm, where it interacts with thiamine-dependent enzymes . Amprolium’s activity and function are influenced by its localization within specific cellular compartments and organelles . The targeting signals and post-translational modifications that direct Amprolium to these compartments are important factors in its mechanism of action .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Amprolium involves several steps. Initially, ethoxymethylenemalononitrile is condensed with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine . The nitrile is subsequently reduced to yield the corresponding aminomethyl compound. This compound undergoes exhaustive methylation, followed by the displacement of the activated quaternary nitrogen by bromide ion to form a key intermediate. Finally, the halogen is displaced by α-picoline to produce Amprolium .

Industrial Production Methods: In industrial settings, high-purity granular Amprolium hydrochloride is prepared by dissolving a crude product in water, followed by decolorization and impurity removal using activated carbon. An organic solvent is then added to separate the Amprolium hydrochloride crystals. The wet product is granulated, dried, and screened to obtain high-purity granular Amprolium hydrochloride .

化学反応の分析

Types of Reactions: Amprolium undergoes various chemical reactions, including ion-pair formation and spectrophotometric reactions. It reacts with bromocresol green, bromophenol blue, and bromothymol blue to form ion-pairs that can be extracted into chloroform . These reactions are typically used for the spectrophotometric determination of Amprolium hydrochloride.

Common Reagents and Conditions:

Ion-Pair Formation: Reagents such as bromocresol green, bromophenol blue, and bromothymol blue are used in the presence of chloroform.

Spectrophotometric Reactions: These reactions involve the use of spectrophotometers to measure the absorption maxima of the ion-pairs formed.

Major Products: The major products formed from these reactions are the ion-pairs of Amprolium with the respective reagents, which can be analyzed spectrophotometrically .

類似化合物との比較

Amprolium is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:

Sulfonamides: These are synthetic antimicrobial agents that inhibit folic acid synthesis in parasites.

Decoquinate: A quinolone coccidiostat that inhibits the electron transport chain in parasites.

Triazines (Diclazuril and Toltrazuril): These compounds interfere with the nuclear division of parasites.

Amprolium’s uniqueness lies in its specific inhibition of thiamine transport, which is not a common mechanism among other coccidiostats .

特性

CAS番号 |

121-25-5 |

|---|---|

分子式 |

C14H20ClN4+ |

分子量 |

279.79 g/mol |

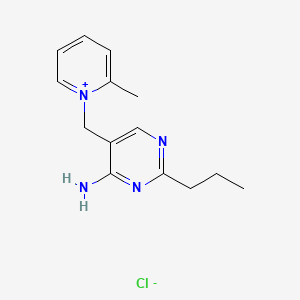

IUPAC名 |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;hydrochloride |

InChI |

InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1; |

InChIキー |

LCTXBFGHZLGBNU-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.[Cl-] |

正規SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

121-25-5 |

物理的記述 |

Solid; [Aldrich MSDS] |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

3053-18-7 |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Amprol Amprolium Amprolium Chloride Amprolium Hydrochloride Anticoccid Chloride, Amprolium Hydrochloride, Amprolium Hydrochloride, Noé-Socopharm Némaprol Noé Socopharm Hydrochloride Noé-Socopharm Hydrochloride Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。